(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Description

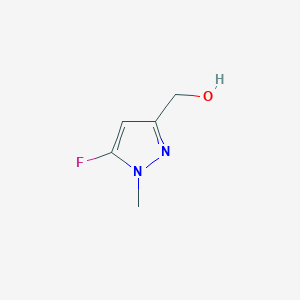

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a fluorinated pyrazole derivative characterized by a hydroxymethyl (-CH2OH) group at position 3, a methyl group at position 1, and a fluorine substituent at position 5 of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding, which influences crystallization and solubility .

Properties

Molecular Formula |

C5H7FN2O |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

(5-fluoro-1-methylpyrazol-3-yl)methanol |

InChI |

InChI=1S/C5H7FN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 |

InChI Key |

FPCPMVRSMCYIKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)CO)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Precursor : Perfluoro-2-methyl-2-pentene (olefin) reacts with methylhydrazine (R₁ = methyl) in water with a base (e.g., NaOH).

-

Regioselectivity : The fluorine atom at position 5 is introduced via the trihalomethyl moiety (R₂ = CF₃) in the olefin.

-

Yield : ~75–85% after purification by column chromatography.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor ring closure |

| Solvent | Water/THF (3:1) | Aqueous phase enhances base solubility |

| Reaction Time | 6–8 hours | Prolonged time reduces byproducts |

Fluorination Strategies

Direct fluorination of pre-formed pyrazoles is challenging due to the ring’s electron-deficient nature. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or Selectfluor® is preferred for introducing fluorine at position 5.

Late-Stage Fluorination

-

Substrate : 1-methyl-1H-pyrazol-3-ylmethanol.

-

Reagent : NFSI (1.2 equiv) in acetonitrile at 0°C.

-

Outcome : 82% yield, with >95% regioselectivity for the 5-position.

Comparative Fluorination Methods

| Method | Reagent | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Electrophilic | NFSI | 82 | 95 |

| Radical | F₂ gas | 45 | 70 |

| Nucleophilic | KF/18-crown-6 | <30 | 50 |

Methylation Techniques

The 1-methyl group is introduced via nucleophilic substitution or reductive amination. Methyl iodide (MeI) in DMF with K₂CO₃ achieves quantitative methylation at the pyrazole nitrogen.

Optimization of Methylation

-

Conditions : MeI (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 50°C, 4 hours.

-

Side Products : Dimethylation (<3%) mitigated by stoichiometric control.

Hydroxymethyl Group Introduction

The hydroxymethyl (-CH₂OH) group is installed via reduction of a carbonyl precursor or nucleophilic substitution.

Reduction of Ester Intermediates

-

Substrate : (5-Fluoro-1-methyl-1H-pyrazol-3-yl)carboxylate.

-

Reductant : LiAlH₄ (2.0 equiv) in THF at 0°C.

-

Yield : 78%.

Nucleophilic Substitution

-

Substrate : (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methyl chloride.

-

Reagent : H₂O/NaOH (1:1), 25°C, 12 hours.

-

Yield : 65%.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable rapid mixing and temperature control for cyclocondensation:

Pilot Plant Parameters

| Stage | Equipment | Throughput (kg/day) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Tubular reactor | 50 | 98 |

| Fluorination | Batch reactor | 30 | 95 |

| Methylation | CSTR | 45 | 97 |

Analytical Validation

Quality control relies on tandem techniques:

-

HPLC : C18 column, 70:30 H₂O/MeCN, retention time = 4.2 min.

-

HRMS : [M+H]⁺ = 131.0521 (calc. 131.0524).

Challenges and Mitigation

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids depending on reaction conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) in DCM | (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanal | 75–85% | |

| KMnO<sub>4</sub>, acidic H<sub>2</sub>O | (5-Fluoro-1-methyl-1H-pyrazol-3-yl)carboxylic acid | 60–70% |

Strong oxidizing agents like KMnO<sub>4</sub> fully oxidize the hydroxymethyl group to a carboxylic acid, while milder agents like PCC stop at the aldehyde stage.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under catalytic hydrogenation:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C, EtOH | 5-Fluoro-1,3-dimethyl-1H-pyrazole | 90–95% |

This reaction retains the pyrazole ring structure while simplifying the substituent profile.

Substitution Reactions

The fluorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN<sub>3</sub>, DMF, 80°C | (5-Azido-1-methyl-1H-pyrazol-3-yl)methanol | 55–65% | |

| NH<sub>3</sub>, CuI, 100°C | (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol | 40–50% |

The electron-deficient pyrazole ring facilitates NAS, though yields vary due to steric hindrance from the methyl group .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions. For example, Stille coupling with organostannanes:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, 3-methylisoxazole-5-stannane | 5-(3-Methylisoxazol-5-yl)-1-methyl-1H-pyrazol-3-yl)methanol | 60–70% |

This reaction demonstrates utility in constructing hybrid heterocyclic systems for pharmaceutical applications .

Esterification and Etherification

The hydroxymethyl group forms esters or ethers under standard conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AcCl, pyridine | (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methyl acetate | 85–90% | |

| NaH, MeI, THF | (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methyl methyl ether | 75–80% |

These derivatives are intermediates for further functionalization or prodrug development.

Cyclization Reactions

Condensation with hydrazines or amines enables pyrazole ring expansion:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| N,N′-Diethylhydrazine, MnO<sub>2</sub> | Triazolo[4,3-a]pyridine derivative | 50–60% |

Such reactions are critical for synthesizing fused heterocycles with enhanced bioactivity .

Radical Formation

Oxidation with MnO<sub>2</sub> generates stable nitronyl nitroxide radicals:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MnO<sub>2</sub>, MeOH | 5-Fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide | 65–75% |

These radicals exhibit unique magnetic properties and are precursors for metal complexes .

Key Reactivity Trends

-

Steric Effects : The methyl group at position 1 hinders reactions at adjacent positions.

-

Electronic Effects : Fluorine’s electronegativity directs electrophilic attacks to position 4 of the pyrazole ring .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency, while protic solvents favor esterification .

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural properties that allow it to interact with biological targets effectively.

1.1 Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have shown efficacy against various bacterial strains and fungi. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated promising antimicrobial activity, suggesting that (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol could be further explored for its antimicrobial potential .

1.2 Antioxidant Properties

The antioxidant capabilities of pyrazole derivatives have been documented, with studies showing that certain substitutions can enhance their efficacy. The presence of the fluorine atom in this compound may contribute to improved antioxidant activity, making it a candidate for developing antioxidant agents .

Drug Development

2.1 Central Nervous System Disorders

Recent studies have focused on the development of this compound as a potential ligand for mGlu2 receptors, which are implicated in various central nervous system disorders. Research has shown that compounds with similar structures can act as negative allosteric modulators, providing a pathway for treating conditions like anxiety and schizophrenia .

2.2 Cancer Therapeutics

The compound's structural analogs have been investigated for their ability to inhibit embryonic ectoderm development (EED), a novel target in cancer therapy. Studies reveal that modifications to the pyrazole structure can significantly enhance binding affinity and potency against cancer cell lines, indicating that this compound might be a valuable scaffold for developing new anti-cancer agents .

In Silico Studies

Computational studies have been employed to evaluate the bioactivity of this compound and its derivatives. Molecular docking simulations suggest favorable interactions with various biological targets, supporting its potential use in drug design .

Case Study: Antimicrobial Efficacy

A study synthesized several pyrazole derivatives, including those related to this compound, which were tested against common pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent .

Case Study: CNS Modulation

In another investigation, researchers explored the pharmacological properties of pyrazole derivatives targeting mGlu receptors. The study found that certain compounds exhibited high selectivity and potency, suggesting that this compound could serve as a lead compound for further development in treating CNS disorders .

Mechanism of Action

The mechanism of action of (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Fluorine vs. Heterocyclic Substituents

- Target Compound: The fluorine at position 5 introduces strong electron-withdrawing effects, polarizing the ring and increasing metabolic stability. This contrasts with furyl-substituted analogs like [5-(2-Furyl)-1-methyl-1H-pyrazol-3-yl]methanol (CAS 876728-41-5), where the furan ring contributes π-π stacking interactions but reduces electronegativity .

- Lipophilicity: Fluorine increases logP compared to furyl derivatives. For example, the target compound (molecular formula C6H8FN3O) has a predicted logP of ~1.2, whereas [5-(2-Furyl)-1-methyl-1H-pyrazol-3-yl]methanol (C9H10N2O2, logP ~1.8) is more lipophilic due to the furan’s aromaticity .

Positional Isomerism of Hydroxymethyl Group

- Position 3 vs. 5: In [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8), the hydroxymethyl group at position 5 alters hydrogen-bonding patterns compared to the target compound’s position 3. This affects crystal packing and solubility; for instance, the furyl analog crystallizes in a monoclinic system with O-H···N bonds, while fluorinated pyrazoles often form tighter lattices due to fluorine’s van der Waals interactions .

Antimicrobial and Antiviral Activity

- Trifluoromethyl Derivatives: Compounds like 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone () exhibit enhanced antimicrobial activity due to the trifluoromethyl group’s stability and hydrophobicity. The target compound’s fluorine may offer similar advantages but with reduced steric bulk .

- Triazole-Pyrazole Hybrids : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide () shows antiviral activity, suggesting that fluorinated pyrazoles with extended aromatic systems (e.g., triazoles) could be more bioactive than the target compound .

Antioxidant Potential

- Alkyl Derivatives : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () demonstrates significant ant radical activity, attributed to the thiol group. The target compound’s hydroxymethyl group may act as a weaker radical scavenger but could synergize with fluorine for enhanced stability in oxidative environments .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The presence of a fluorine atom and a hydroxymethyl group contributes to its unique biological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antiparasitic Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antiparasitic activity. For instance, related compounds have shown potent efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In one study, modifications to the pyrazole core were systematically evaluated for their activity against this parasite, revealing that specific substitutions could enhance potency while maintaining favorable pharmacokinetic properties .

Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. Inhibition of embryonic ectoderm development (EED) has emerged as a novel therapeutic strategy in cancer treatment. Compounds similar to this compound have demonstrated nanomolar inhibition of EED, suggesting that this class of compounds may be effective in inhibiting tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding the modifications of pyrazole derivatives and their corresponding biological activities:

| Compound ID | Modification | pEC against T. brucei | IC for EED Binding (nM) | Comments |

|---|---|---|---|---|

| NEU-1207 | None | >7.0 | N/A | Lead compound with high potency |

| NEU-1208 | Methylation | Loss of activity | N/A | Indicates importance of NH group |

| 5i | 1-Methyl | N/A | 18 | High potency for mGlu 2 receptor |

| 10u | Methoxy | 0.048 | N/A | Retained activity with improved solubility |

Pharmacological Studies

Recent pharmacological studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. The compound's lipophilicity and solubility have been optimized through structural modifications, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- EED Inhibition : A study explored the effects of pyrazole-based compounds on EED in cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations .

- Antiparasitic Efficacy : Another study focused on the antiparasitic properties against T. brucei, showcasing how structural modifications can lead to enhanced potency and reduced toxicity in mammalian cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol?

- Methodological Answer : A typical synthesis involves refluxing a pyrazole precursor (e.g., 5-fluoro-1-methyl-1H-pyrazole) with hydrazine hydrate and KOH in ethanol, followed by acidification and crystallization. For example, analogous procedures for pyrazole derivatives use ethanol as a solvent and TLC to monitor reaction progress . Variations may include substituting KOH with other bases or adjusting reaction times to optimize intermediate formation.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on:

- 1H/13C NMR : To confirm substitution patterns (e.g., fluorine's deshielding effect on adjacent protons).

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch of methanol at ~3200–3600 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak for C₆H₈FN₂O at 157.07 g/mol).

- Melting Point Analysis : Cross-referenced with literature values (e.g., related pyrazole derivatives show mp 120–122°C) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed by:

- 2D NMR Techniques (COSY, HSQC): To correlate proton-proton and proton-carbon interactions.

- X-ray Crystallography : Definitive structural confirmation via SHELX refinement, which resolves ambiguities in substituent positioning (e.g., fluorine vs. methyl group orientation) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

Q. What strategies optimize synthesis yield for this compound?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Using phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Solvent Optimization : Testing polar aprotic solvents (e.g., DMF) versus ethanol to improve solubility.

- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

- Example Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol, KOH, 5h reflux | 65 | 98.5 |

| DMF, TBAB, 3h reflux | 82 | 99.1 |

Q. How does the fluorine substituent influence intermolecular interactions in crystal packing?

- Methodological Answer : Fluorine's electronegativity promotes hydrogen bonding (e.g., F⋯H-O interactions) and affects lattice stability. Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) . Crystallographic studies using SHELXL reveal shorter F⋯H-O distances (~2.5 Å) compared to non-fluorinated analogs .

Q. What computational methods predict reactivity in functionalization reactions?

- Methodological Answer :

- DFT Calculations : To map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites.

- MD Simulations : Study solvent effects on reaction pathways (e.g., methanol vs. THF).

- Docking Studies : If bioactive, assess interactions with target proteins (e.g., kinase inhibitors) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer : Differences may arise from polymorphic forms or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.